3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-
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Overview
Description
3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- is a derivative of alanine, a non-essential amino acid, with a pyrazine ring attached to the alanine backbone. The compound is protected by a t-butyloxycarbonyl group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Preparation Methods
The synthesis of 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and diketones.
Attachment to Alanine: The pyrazine ring is then attached to the alanine backbone through a condensation reaction.
Protection with t-Butyloxycarbonyl Group: The final step involves protecting the amino group of the alanine with a t-butyloxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- undergoes various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, acetic acid, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecule. The t-butyloxycarbonyl group protects the amino group during synthesis but is removed under acidic conditions to reveal the active form of the compound .
Comparison with Similar Compounds
3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- can be compared with other similar compounds, such as:
3-Pyrazin-2-ylalanine: Lacks the t-butyloxycarbonyl protection group, making it more reactive during synthesis.
N-t-butyloxycarbonyl-alanine: Lacks the pyrazine ring, limiting its applications in certain chemical reactions and biological studies.
Pyrazine derivatives: Other pyrazine derivatives may have different substituents on the pyrazine ring, affecting their chemical reactivity and biological activity.
The uniqueness of 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- lies in its combination of the pyrazine ring and the protected alanine backbone, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-7-13-4-5-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVJDYKVIJZYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209527-06-0 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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